molecular formula C17H20Cl2N2O B15342228 2-Chloro-9-(2-dimethylaminoethyl)-7-methoxycarbazole hydrochloride CAS No. 41734-86-5

2-Chloro-9-(2-dimethylaminoethyl)-7-methoxycarbazole hydrochloride

Cat. No.: B15342228
CAS No.: 41734-86-5
M. Wt: 339.3 g/mol
InChI Key: WBJWBGGFIDYPPO-UHFFFAOYSA-N
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Description

2-Chloro-9-(2-dimethylaminoethyl)-7-methoxycarbazole hydrochloride is a synthetic organic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloro group, a dimethylaminoethyl side chain, and a methoxy group attached to the carbazole core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-9-(2-dimethylaminoethyl)-7-methoxycarbazole hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the carbazole core.

    Reduction: Conversion of the nitro group to an amino group.

    Chlorination: Introduction of the chloro group.

    Alkylation: Attachment of the dimethylaminoethyl side chain.

    Methoxylation: Introduction of the methoxy group.

    Hydrochloride Formation: Conversion to the hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-9-(2-dimethylaminoethyl)-7-methoxycarbazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the carbazole core.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce various substituted carbazoles.

Scientific Research Applications

2-Chloro-9-(2-dimethylaminoethyl)-7-methoxycarbazole hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-9-(2-dimethylaminoethyl)-7-methoxycarbazole hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2-Dimethylaminoethyl)-7-methoxycarbazole
  • 2-Chloro-9-ethylcarbazole
  • 7-Methoxycarbazole

Uniqueness

2-Chloro-9-(2-dimethylaminoethyl)-7-methoxycarbazole hydrochloride is unique due to the combination of its chloro, dimethylaminoethyl, and methoxy substituents. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

41734-86-5

Molecular Formula

C17H20Cl2N2O

Molecular Weight

339.3 g/mol

IUPAC Name

2-(2-chloro-7-methoxycarbazol-9-yl)ethyl-dimethylazanium;chloride

InChI

InChI=1S/C17H19ClN2O.ClH/c1-19(2)8-9-20-16-10-12(18)4-6-14(16)15-7-5-13(21-3)11-17(15)20;/h4-7,10-11H,8-9H2,1-3H3;1H

InChI Key

WBJWBGGFIDYPPO-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCN1C2=C(C=CC(=C2)OC)C3=C1C=C(C=C3)Cl.[Cl-]

Origin of Product

United States

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